![molecular formula C42H40F10IrN4P B13387225 [4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate](/img/structure/B13387225.png)
[4,4'-Bis(1,1-dimethylethyl)-2,2'-bipyridine-kappaN,kappaN]bis[3,5-difluoro-2-(5-methyl-2-pyridinyl)phenyl] iridium hexafluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] is a photocatalyst known for its ability to facilitate various photochemical reactions. This compound is commonly used in the field of photoredox catalysis, where it plays a crucial role in driving reactions under visible light.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] typically involves the reaction of iridium precursors with ligands such as 2-(2,4-difluorophenyl)-5-methylpyridine and 4,4’-di-tert-butyl-2,2’-bipyridine. The reaction is carried out under inert atmosphere conditions, often using solvents like dichloromethane or acetonitrile. The final product is obtained by precipitating the hexafluorophosphate salt using potassium hexafluorophosphate .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
[Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] undergoes various types of reactions, including:
Photocatalytic Reactions: It facilitates hydroamination of olefins, decarboxylative arylation, and vinylation of carboxylic acids.
Oxidation and Reduction Reactions: It participates in redox reactions, where it can act as both an oxidizing and reducing agent under light activation.
Common Reagents and Conditions
Common reagents used in reactions with this compound include olefins, carboxylic acids, and secondary alkyl amines. The reactions are typically carried out under visible light irradiation, often using photoreactors such as Penn PhD and SynLED 2.0 .
Major Products
The major products formed from these reactions include hydroaminated olefins, arylated carboxylic acids, and vinylated carboxylic acids .
Aplicaciones Científicas De Investigación
[Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] exerts its effects involves the absorption of visible light, leading to the excitation of the iridium complex. This excited state can then participate in electron transfer processes, facilitating various photoredox reactions. The molecular targets and pathways involved include the activation of olefins and carboxylic acids, leading to the formation of new chemical bonds .
Comparación Con Compuestos Similares
Similar Compounds
- [Iridium(III) bis[2-(2,4-difluorophenyl)-5-trifluoromethylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]
- [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]
- [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine]4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate]
Uniqueness
What sets [Iridium(III) bis[2-(2,4-difluorophenyl)-5-methylpyridine-N,C20]-4,4’-di-tert-butyl-2,2’-bipyridine hexafluorophosphate] apart from similar compounds is its enhanced luminescent properties and its ability to facilitate a broader range of photoredox reactions. This makes it a versatile and valuable photocatalyst in both research and industrial applications .
Propiedades
Fórmula molecular |
C42H40F10IrN4P |
|---|---|
Peso molecular |
1014.0 g/mol |
Nombre IUPAC |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-methylpyridine;iridium(3+);hexafluorophosphate |
InChI |
InChI=1S/C18H24N2.2C12H8F2N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-8-2-5-12(15-7-8)10-4-3-9(13)6-11(10)14;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*2-3,5-7H,1H3;;/q;3*-1;+3 |
Clave InChI |
XAJPUJWOMJJPNU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC1=CN=C(C=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.F[P-](F)(F)(F)(F)F.[Ir+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


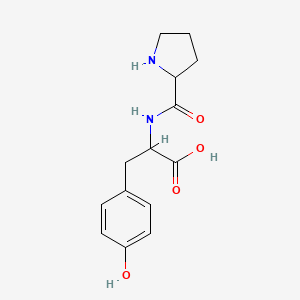
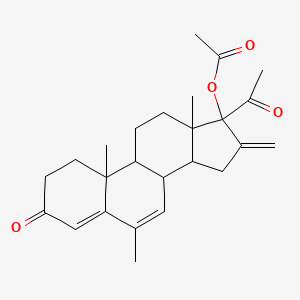
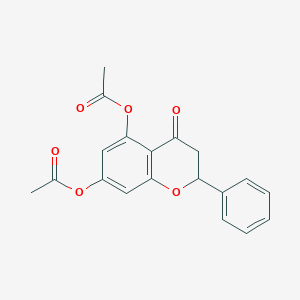

![N-[3-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]-6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanamide](/img/structure/B13387182.png)
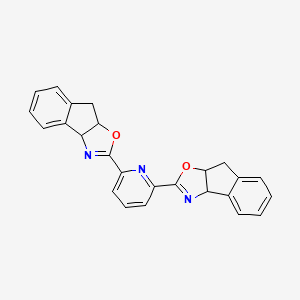
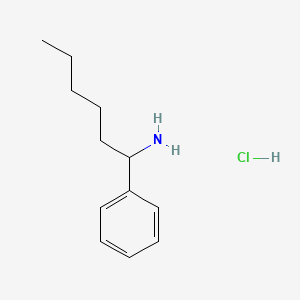

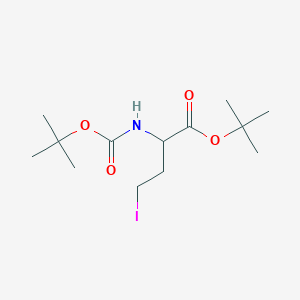
![6-[1,1-Dimethyl-2-[3-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)prop-2-enylidene]benzo[e]indol-3-yl]hexanoic acid;chloride](/img/structure/B13387222.png)
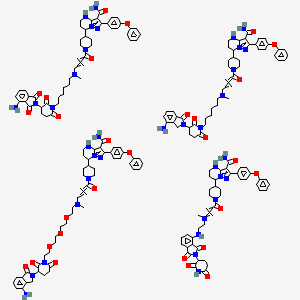
![1-(6-Biphenyl-4-yl-imidazo[2,1-b]thiazol-5-ylmethyl)piperidine-4-carboxylic acid](/img/structure/B13387237.png)
![8a-Methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B13387241.png)

